Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chlorosulfonyl and isopropylsulfonyl groups, as well as a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes sulfonation to introduce the chlorosulfonyl group. This is followed by the introduction of the isopropylsulfonyl group through a sulfonylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce the ester to an alcohol.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of sulfonyl derivatives.
Scientific Research Applications
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(Chlorosulfonyl)propanoate
- Methyl 4-(Chlorosulfonyl)benzoate
- Methyl 2-(Chlorosulfonyl)acetate
Uniqueness
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is unique due to its dual sulfonyl substitution on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFIRKJBLQUUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381561 | |
Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-47-2 | |
Record name | Methyl 3-(chlorosulfonyl)-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.